BenchChemオンラインストアへようこそ!

IDO1 and HDAC1 Inhibitor

Cancer Immunotherapy Epigenetics Small-Molecule Dual Inhibitor

Single-molecule dual inhibitor of IDO1 and HDAC1 with balanced potency (IC50: 69.0/66.5 nM). Eliminates confounding pharmacokinetic variables of two-drug combinations. Validated in syngeneic tumor models with oral bioavailability and 40.5% TGI. Ideal for interrogating IDO1-HDAC1 crosstalk without combination artifact.

Molecular Formula C25H22BrFN8O4
Molecular Weight 597.4 g/mol
Cat. No. B12428292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDO1 and HDAC1 Inhibitor
Molecular FormulaC25H22BrFN8O4
Molecular Weight597.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)C(=O)NCCNC3=NON=C3C(=NC4=CC(=C(C=C4)F)Br)NO
InChIInChI=1S/C25H22BrFN8O4/c26-17-13-16(9-10-18(17)27)31-23(33-38)21-22(35-39-34-21)29-11-12-30-24(36)14-5-7-15(8-6-14)25(37)32-20-4-2-1-3-19(20)28/h1-10,13,38H,11-12,28H2,(H,29,35)(H,30,36)(H,31,33)(H,32,37)
InChIKeySVRNWBRVAJUUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IDO1 and HDAC1 Inhibitor (Compound 10): A First-Generation Dual IDO1/HDAC1 Inhibitor for Cancer Immunotherapy and Epigenetics Research


IDO1 and HDAC1 Inhibitor, also designated Compound 10, is a first-generation dual-target small molecule that simultaneously inhibits indoleamine 2,3-dioxygenase 1 (IDO1) and histone deacetylase 1 (HDAC1) [1]. Designed via a pharmacophore fusion strategy [2], it combines immunotherapeutic and epigenetic mechanisms within a single chemical entity [1]. The compound exhibits balanced potency with IC50 values of 69.0 nM for IDO1 and 66.5 nM for HDAC1 in enzymatic assays [1], and demonstrates oral bioavailability with demonstrated in vivo antitumor efficacy in preclinical models [1].

IDO1 and HDAC1 Inhibitor (Compound 10) Procurement Rationale: Why In-Class Single-Target IDO1 or HDAC Inhibitors Cannot Substitute for This Dual Pharmacophore


Single-target IDO1 inhibitors (e.g., epacadostat, navoximod) and HDAC inhibitors (e.g., vorinostat/SAHA) operate through distinct and non-overlapping mechanisms—IDO1 inhibition relieves tryptophan-mediated T-cell suppression [1], while HDAC inhibition modulates chromatin remodeling and apoptosis [2]. However, tumor cells frequently exploit both pathways simultaneously, and monotherapy with either class alone has shown limited clinical durability due to compensatory immune evasion and epigenetic plasticity [3]. Simply combining two separate single-target agents introduces confounding variables of differential pharmacokinetics, tissue distribution, and toxicity profiles, making direct mechanistic attribution difficult [4]. Compound 10's dual pharmacophore ensures simultaneous engagement of both targets at the single-molecule level [1][4], providing a defined tool for interrogating the functional intersection of IDO1-mediated immune metabolism and HDAC1-driven epigenetic regulation without the confounding variables inherent in combination therapy. This built-in dual activity is the critical differentiator for research applications requiring precise, single-agent interrogation of the IDO1-HDAC1 axis.

IDO1 and HDAC1 Inhibitor (Compound 10): Quantitative Comparator-Based Evidence for Procurement Decisions


Dual IDO1/HDAC1 Enzymatic Potency: Compound 10 vs. Single-Target IDO1 Inhibitor Epacadostat and HDAC Inhibitor Vorinostat (SAHA)

Compound 10 demonstrates balanced sub-100 nM dual inhibitory activity against both IDO1 (IC50 = 69.0 nM) and HDAC1 (IC50 = 66.5 nM) [1]. This dual profile is a critical differentiator from single-target agents. While epacadostat (INCB024360) is a highly potent and selective IDO1 inhibitor (reported IC50 = 10 nM in enzymatic assays) , it exhibits no meaningful HDAC1 inhibition (IC50 > 10 µM or not reported as active) . Conversely, vorinostat (SAHA) is a potent pan-HDAC inhibitor (HDAC1 ID50 = 10 nM) but shows negligible IDO1 inhibitory activity [2]. The key differentiation lies not in absolute potency against a single target, but in the engineered, balanced dual-target inhibition within a single molecule. Compound 10 is 10.6-fold more potent against HDAC1 than the dual inhibitor comparator 33d [1][3]. This balanced dual activity makes Compound 10 uniquely suited as a chemical probe for simultaneous investigation of both pathways.

Cancer Immunotherapy Epigenetics Small-Molecule Dual Inhibitor IDO1 HDAC1 Enzymatic Assay

Cellular Target Engagement: Compound 10 Demonstrates Functional IDO1 Inhibition in HeLa Cells vs. Single-Target IDO1 Inhibitor Epacadostat

In a HeLa cell-based assay measuring kynurenine production, Compound 10 exhibited an EC50 of 0.41 μM for functional IDO1 inhibition, with an LC50/EC50 ratio of 60.4, indicating a wide therapeutic window for cellular target engagement without confounding cytotoxicity [1]. For context, epacadostat, a clinical-stage IDO1 inhibitor, displays high cellular potency with reported EC50 values in the low nanomolar range (typically 10-20 nM) [2]. While epacadostat shows superior cellular potency for IDO1 inhibition alone, Compound 10's cellular EC50 is still within a therapeutically relevant range and importantly is coupled with its simultaneous HDAC1 inhibitory activity, which epacadostat entirely lacks. The HeLa cell assay confirms that the dual inhibitor retains functional IDO1 inhibition in a cellular context, a necessary prerequisite for downstream in vivo efficacy studies.

Cell-Based Assay Kynurenine Cellular EC50 Target Engagement HeLa

In Vivo Antitumor Efficacy: Compound 10 Demonstrates Tumor Growth Inhibition in Murine LLC Model vs. Single-Target IDO1 Inhibitor NLG919

In a murine Lewis lung carcinoma (LLC) xenograft model, Compound 10 administered orally at 50 mg/kg once daily for 12 days achieved a tumor growth inhibition (TGI) of 40.5% relative to vehicle control [1]. This level of in vivo efficacy is comparable to that reported for the single-target IDO1 inhibitor navoximod (NLG919/GDC-0919) in similar syngeneic models, which has shown TGI values in the range of 30-50% as monotherapy [2]. However, the critical distinction lies in the mechanism: navoximod achieves its effect solely through IDO1 inhibition, whereas Compound 10 engages both IDO1 and HDAC1 simultaneously [1]. This comparable TGI achieved via a dual mechanism suggests that the epigenetic component (HDAC1 inhibition) may contribute additively or synergistically to tumor control, providing a differentiated research tool for investigating combination biology within a single chemical entity.

In Vivo Efficacy Tumor Growth Inhibition LLC Xenograft Pharmacodynamics Oral Administration

Oral Pharmacokinetic Profile: Compound 10 Demonstrates Acceptable Oral Bioavailability vs. Single-Target HDAC Inhibitor Vorinostat

Compound 10 exhibited an oral pharmacokinetic profile in mice with a Cmax of 182.6 ng/mL, Tmax of 1.0 hr, and AUC(0-t) of 358.7 h·ng/mL following a 10 mg/kg oral dose, confirming it is orally bioavailable [1]. Vorinostat (SAHA), an FDA-approved HDAC inhibitor, has an oral bioavailability of approximately 43% in humans and ~30% in mice [2]. While Compound 10's exposure is lower in absolute terms compared to optimized clinical candidates, the key procurement-relevant point is that the dual inhibitor retains sufficient oral absorption to achieve target engagement in vivo (as demonstrated by its TGI), making it a viable oral tool compound for preclinical studies where intravenous or intraperitoneal administration would be less translationally relevant. The PK profile is sufficient for mechanistic studies requiring oral dosing.

Pharmacokinetics Oral Bioavailability Cmax AUC Drug-like Properties

IDO1 and HDAC1 Inhibitor (Compound 10): Key Research Applications and Experimental Scenarios


Mechanistic Dissection of IDO1-HDAC1 Crosstalk in Tumor Immune Evasion

Compound 10 serves as an ideal chemical probe for investigating the functional intersection between tryptophan catabolism (IDO1) and histone acetylation (HDAC1) in cancer models. Because it delivers both inhibitory activities as a single molecule, researchers can interrogate the combined effect of dual pathway blockade without the confounding variables of two-drug combinations (e.g., differential cellular uptake, variable pharmacokinetics). Use in syngeneic mouse models (e.g., LLC, B16F10) with immune-competent hosts to assess tumor-infiltrating lymphocyte profiles, kynurenine/tryptophan ratios, and histone acetylation status (e.g., Ac-H3, Ac-H4) following oral administration. This scenario is supported by the compound's demonstrated in vivo TGI of 40.5% and its ability to reduce plasma kynurenine levels [1].

Preclinical Combination Studies with Immune Checkpoint Inhibitors (Anti-PD-1/Anti-CTLA-4)

IDO1 inhibition has been extensively explored as a combination partner for PD-1/PD-L1 blockade, but clinical trials of single-target IDO1 inhibitors (e.g., epacadostat + pembrolizumab) have yielded mixed results. Compound 10 offers a differentiated approach by adding HDAC1 inhibition to the immunotherapy regimen. It can be used in syngeneic tumor models to evaluate whether simultaneous epigenetic modulation enhances the durability or magnitude of response to checkpoint blockade. The compound's oral bioavailability and acceptable PK profile facilitate chronic dosing regimens typical of immunotherapy studies. Experimental readouts should include tumor growth curves, survival analysis, and immunophenotyping of tumor and draining lymph node T-cell populations. The dual mechanism provides a unique tool for testing the hypothesis that epigenetic priming (via HDAC1 inhibition) sensitizes tumors to immune-mediated clearance [1][2].

Chemical Biology Studies to Elucidate the Structural Determinants of Dual IDO1/HDAC1 Inhibition

Compound 10's pharmacophore fusion design—linking an IDO1 heme-binding hydroxyamidine scaffold to an HDAC1 zinc-binding benzamide group—provides a template for structure-activity relationship (SAR) studies. Researchers can use Compound 10 as a reference standard to benchmark novel dual inhibitors or to design focused libraries exploring linker length, zinc-binding group variations, and substitutions on the IDO1-binding moiety. Biochemical assays measuring IC50 shifts against both targets, coupled with cellular thermal shift assays (CETSA) to confirm target engagement, can map the structural requirements for balanced dual inhibition. The compound's well-characterized enzymatic IC50 values (IDO1 69.0 nM, HDAC1 66.5 nM) and cellular EC50 (0.41 μM) provide clear quantitative benchmarks for evaluating new analogs [1][3].

In Vitro Investigation of Epigenetic and Immunometabolic Synergy in Human Cancer Cell Lines

Compound 10 can be used in human cancer cell line panels (e.g., HCT-116, A549, HeLa) to dissect the relative contributions of IDO1 inhibition vs. HDAC1 inhibition to observed phenotypes such as apoptosis induction, cell cycle arrest, and cytokine secretion. The compound has demonstrated apoptosis induction in HCT-116 cells (18.8-48.9% at 5-20 μM) and G2/M cell cycle arrest [1]. By comparing these effects to those of single-target controls (e.g., epacadostat for IDO1, vorinostat for HDAC1) at equivalent concentrations, researchers can attribute specific cellular outcomes to dual vs. single pathway blockade. This application is particularly relevant for validating the mechanistic basis of the dual-target strategy before advancing to more costly in vivo studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for IDO1 and HDAC1 Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.